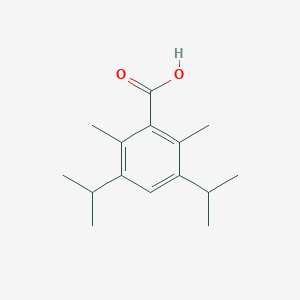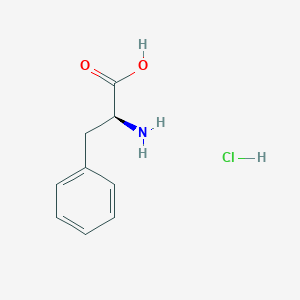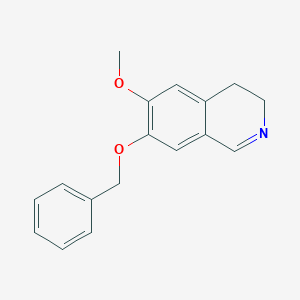
7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
Overview
Description
7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline is a chemical compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. It is characterized by a benzyloxy substituent at the 7-position and a methoxy group at the 6-position on the isoquinoline structure. This compound is of interest due to its potential as an intermediate in the synthesis of various pharmacologically active molecules, including anticancer agents and alkaloids .
Synthesis Analysis
The synthesis of compounds related to 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline involves multiple steps, including benzylation, nitration, oxidation, reduction, and cyclization. For instance, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one, an anticancer intermediate, is achieved from vanillin through these steps, with the influence of reaction conditions on the yield being a significant consideration . Similarly, the synthesis of related tetrahydroisoquinoline derivatives involves steps such as substitution, nitration, reduction, cyclization, and chlorination, with the total yield being an important factor . Additionally, the synthesis of benzylisoquinoline-type alkaloids can be achieved through regioselective metalation and subsequent trapping with aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was confirmed using 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry. X-ray powder diffraction data revealed that this compound crystallizes in an orthorhombic system . The structure of other derivatives, such as 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was confirmed by 1H NMR and MS spectrum .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives includes reactions such as thermal isomerization, reaction with organic acids to give acyloxy derivatives, and reaction with hydrohalic acids to afford halogenated derivatives. These reactions are influenced by stereochemical aspects . Reductive amination of Schiff's bases has been used to synthesize bromo- and methoxy-substituted tetrahydroisoquinolines . Moreover, direct metalation followed by methylation or aminomethylation/hydrogenolysis has been employed to introduce substituents at specific positions on the isoquinoline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the substituents present on the isoquinoline ring. For instance, the crystalline form, solubility, melting point, and stability can be influenced by the presence of benzyloxy and methoxy groups. The orthorhombic crystalline structure of a related compound suggests a degree of rigidity and defined intermolecular interactions . The synthesis methods and reaction conditions, such as temperature and reagent concentration, play a crucial role in determining the physical properties of the final product .
Scientific Research Applications
1. NMR Spectroscopy in Structural Differentiation
A study by Waigh (1980) utilized 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline in NMR spectroscopy to differentiate isomeric 1,2‐dihydroisoquinolin‐4(3H)‐ones. This method was particularly effective in distinguishing whether an RO-substituent is in the 6- or 7-position of such compounds, aiding in the understanding of the cyclization mechanisms of 3,4-dimethoxybenzylaminoacetonitriles (Waigh, 1980).
2. Studying Bischler–Napieralski Isoquinoline Synthesis
In 1997, Doi, Shirai, and Sato explored the Bischler–Napieralski isoquinoline synthesis, where 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline was identified as a normal product. This research provided insights into the synthesis mechanisms and potential abnormal products in this chemical reaction (Doi, Shirai, & Sato, 1997).
3. Synthesis of Alkaloids and Other Derivatives
Sobarzo-Sánchez et al. (2010) utilized 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline in the synthesis of various alkaloids, including 6-oxoisoaporphine and tetrahydroisoquinoline derivatives. This research highlighted the compound's utility in creating diverse chemical structures, useful in drug development and natural product synthesis (Sobarzo-Sánchez et al., 2010).
4. Methodological Innovations in Synthesis
Melzer, Felber, and Bracher (2018) presented an innovative synthetic approach using 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline for the introduction of a methyl group at C1 of isoquinolines. This method showcased a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline, demonstrating the compound's role in advanced synthetic chemistry (Melzer, Felber, & Bracher, 2018).
5. Exploration in Pharmaceutical Chemistry
Surikova et al. (2017) synthesized derivatives of 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline, exploring their anthelmintic and insecticidal activities. This study indicated the potential of such compounds in developing new pharmaceutical agents with specific biological activities (Surikova et al., 2017).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements associated with the compound are P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 .
properties
IUPAC Name |
6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-19-16-9-14-7-8-18-11-15(14)10-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCZWMYFJQPPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447368 | |
| Record name | 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline | |
CAS RN |
15357-92-3 | |
| Record name | 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





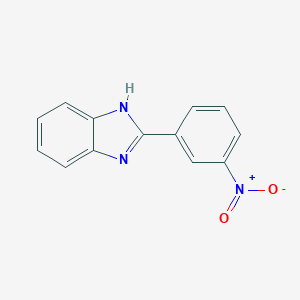
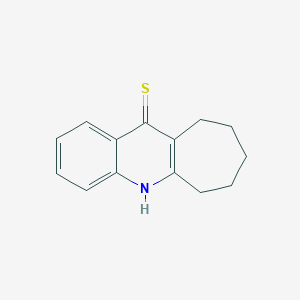


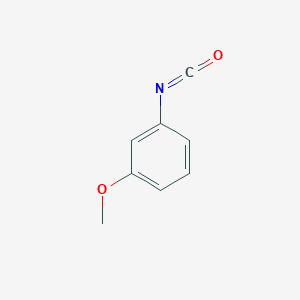
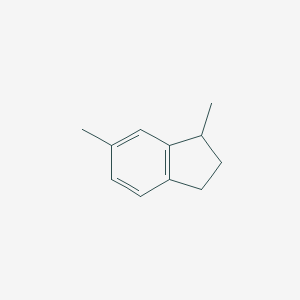
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)

